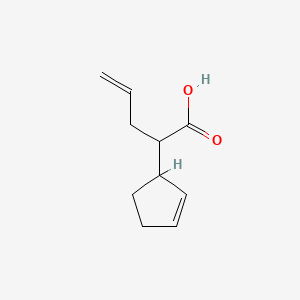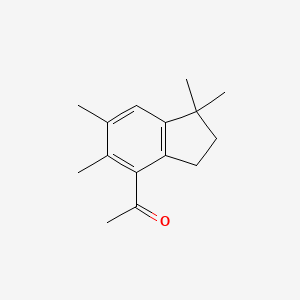
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one is an organic compound with the molecular formula C13H18O It is a derivative of indene, characterized by the presence of a ketone group attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,1,5,6-tetramethyl-1H-indene.
Ketone Formation: The indene derivative is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ethanone group at the 4-position of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: Similar structure but with different substitution patterns.
1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one: Another derivative with variations in the substitution pattern.
Uniqueness
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
6682-59-3 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
1-(1,1,5,6-tetramethyl-2,3-dihydroinden-4-yl)ethanone |
InChI |
InChI=1S/C15H20O/c1-9-8-13-12(6-7-15(13,4)5)14(10(9)2)11(3)16/h8H,6-7H2,1-5H3 |
InChIキー |
BJZMOVNSHDQGTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC2(C)C)C(=C1C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



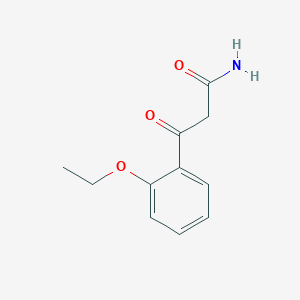
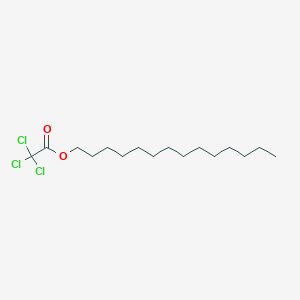


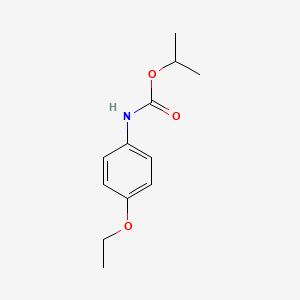
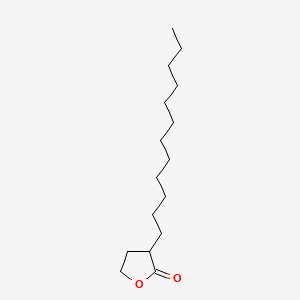
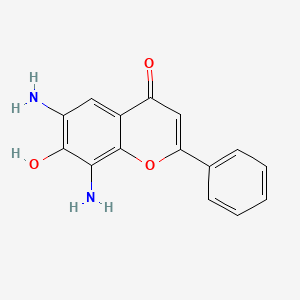


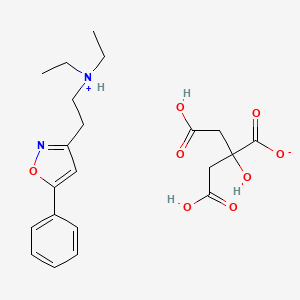

![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
